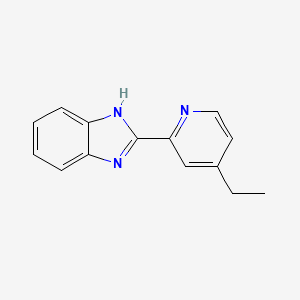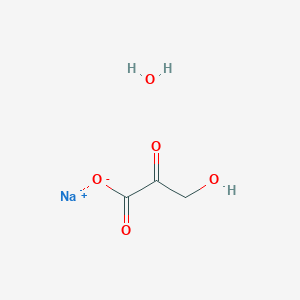
(3-Ammoniopropyl)DI-T-butylphosphonium bis(tetrafluoroborate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Ammoniopropyl)DI-T-butylphosphonium bis(tetrafluoroborate) is a phosphonium salt with the molecular formula C11H28B2F8NP and a molecular weight of 378.93 g/mol . This compound is notable for its unique structure, which includes a phosphonium center bonded to a 3-ammoniopropyl group and two T-butyl groups, with bis(tetrafluoroborate) as the counterion. It is used in various chemical applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ammoniopropyl)DI-T-butylphosphonium bis(tetrafluoroborate) typically involves the reaction of DI-T-butylphosphine with 3-bromopropylamine in the presence of a base, followed by the addition of tetrafluoroboric acid to form the bis(tetrafluoroborate) salt. The reaction conditions often include:
Reactants: DI-T-butylphosphine, 3-bromopropylamine, base (e.g., sodium hydroxide), tetrafluoroboric acid.
Solvent: Anhydrous solvents such as dichloromethane or acetonitrile.
Temperature: Typically carried out at room temperature to slightly elevated temperatures (20-40°C).
Purification: The product is usually purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reactant concentrations) is common to scale up the synthesis efficiently.
化学反応の分析
Types of Reactions
(3-Ammoniopropyl)DI-T-butylphosphonium bis(tetrafluoroborate) can undergo various chemical reactions, including:
Substitution Reactions: The phosphonium center can participate in nucleophilic substitution reactions, where the 3-ammoniopropyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the phosphorus atom.
Complex Formation: It can form complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of phosphonium salts with different substituents.
科学的研究の応用
Chemistry
In chemistry, (3-Ammoniopropyl)DI-T-butylphosphonium bis(tetrafluoroborate) is used as a ligand in catalysis, particularly in transition metal-catalyzed reactions such as cross-coupling and hydrogenation
Biology and Medicine
In biological and medical research, this compound can be used to modify biomolecules, aiding in the study of protein-ligand interactions and enzyme mechanisms. Its ability to form stable complexes with biomolecules is particularly useful in these fields.
Industry
Industrially, (3-Ammoniopropyl)DI-T-butylphosphonium bis(tetrafluoroborate) is used in the production of specialty chemicals and materials. Its role in catalysis and as a reagent in organic synthesis makes it a versatile tool in manufacturing processes.
作用機序
The mechanism by which (3-Ammoniopropyl)DI-T-butylphosphonium bis(tetrafluoroborate) exerts its effects involves the interaction of the phosphonium center with various molecular targets. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate chemical transformations. The 3-ammoniopropyl group can also participate in hydrogen bonding and electrostatic interactions, influencing the reactivity and selectivity of the compound.
類似化合物との比較
Similar Compounds
- (3-Ammoniopropyl)DI-T-butylphosphonium chloride
- (3-Ammoniopropyl)DI-T-butylphosphonium bromide
- (3-Ammoniopropyl)DI-T-butylphosphonium iodide
Uniqueness
Compared to these similar compounds, (3-Ammoniopropyl)DI-T-butylphosphonium bis(tetrafluoroborate) is unique due to its bis(tetrafluoroborate) counterion, which provides enhanced stability and solubility in various solvents. This makes it particularly useful in applications where other phosphonium salts may not perform as well.
特性
分子式 |
C11H28B2F8NP |
|---|---|
分子量 |
378.9 g/mol |
IUPAC名 |
3-ditert-butylphosphaniumylpropylazanium;ditetrafluoroborate |
InChI |
InChI=1S/C11H26NP.2BF4/c1-10(2,3)13(9-7-8-12)11(4,5)6;2*2-1(3,4)5/h7-9,12H2,1-6H3;;/q;2*-1/p+2 |
InChIキー |
YFPVMYMPAJSJHB-UHFFFAOYSA-P |
正規SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.CC(C)(C)[PH+](CCC[NH3+])C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-[(E)-(3-chlorophenyl)methylidene]-2-(2,5-dimethylphenoxy)acetohydrazide](/img/structure/B12056679.png)


(tricyclohexylphosphine)ruthenium(II)](/img/structure/B12056701.png)


![Vitamin K1-[2H7] (Phytonadione)](/img/structure/B12056718.png)

![{[(2,5,6-Trimethyl-1,7-dioxo-1H,7H-pyrazolo[1,2-a]pyrazol-3-yl)methyl]sulfanyl}acetic acid](/img/structure/B12056730.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B12056738.png)

![[3-[3-[2,2-bis[[3-[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxy-2-[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]butoxy]-2-[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropoxy]-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B12056747.png)
